N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide
Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide is a structurally complex sulfonamide derivative featuring a benzo[b][1,4]oxazepine core. The compound is characterized by:
- A 2,5-dimethoxybenzenesulfonamide group at the 8-position of the oxazepine scaffold, contributing electron-donating methoxy groups that may enhance solubility or modulate receptor binding.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-19(2)11-27-16-9-12(5-7-14(16)20-18(19)22)21-28(23,24)17-10-13(25-3)6-8-15(17)26-4/h5-10,21H,11H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMRHMAMWCJIMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC)NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activity, making it a subject of interest for various therapeutic applications. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 388.5 g/mol. The compound contains a tetrahydrobenzo[b][1,4]oxazepine core and a sulfonamide group that enhances its pharmacological properties.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 388.5 g/mol |
| CAS Number | 922021-69-0 |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high yields. Various derivatives have been synthesized to explore their biological activities further. For example:
- N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide has shown promising results in biological assays.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites.
- Receptor Modulation : It can interact with cellular receptors and alter signal transduction pathways.
- Cellular Process Disruption : The compound interferes with processes such as DNA replication and protein synthesis.
Antiviral Activity
Recent studies have shown that compounds related to N-(3,3-dimethyl-4-oxo...) exhibit antiviral properties. For instance:
- In vitro studies indicated significant inhibition of viral replication in cell cultures when exposed to related compounds .
Anticancer Properties
Research has also explored the anticancer potential of this compound:
- A study demonstrated that it induced apoptosis in cancer cell lines through the activation of specific signaling pathways .
Research Findings
Numerous studies have highlighted the biological activities associated with this compound:
-
Antiviral Studies : N-(3,3-dimethyl...) showed effective inhibition against various viral strains with IC50 values comparable to established antiviral agents.
Compound Viral Strain IC50 (µM) N-(3,3-dimethyl...) OC43 550 Chloroquine OC43 600 -
Anticancer Activity : The compound exhibited cytotoxic effects against multiple cancer cell lines with varying degrees of efficacy.
Cell Line IC50 (µM) HeLa 25 MCF7 30
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights several benzo[e][1,4]oxazepine derivatives (compounds 13 , 14 , 24 , 25 , and 26 ) synthesized via methods involving Suzuki coupling, sulfonamide conjugation, and cyclization reactions . Below is a detailed comparison of these compounds with the target molecule, focusing on structural variations, synthesis yields, and inferred structure-activity relationships (SAR).
Key Observations:
Core Structure Differences: The target compound contains a benzo[b][1,4]oxazepine core, while the compared derivatives feature a benzo[e][1,4]oxazepine scaffold. The "b" vs. "e" notation indicates distinct positions of the fused benzene ring, which may alter electronic properties and binding pocket compatibility .
Substituent Analysis :
- Sulfonamide Groups : The target’s 2,5-dimethoxybenzenesulfonamide group is more electron-rich and sterically demanding than the methanesulfonamide groups in compounds 13–26 . This could enhance lipophilicity or π-π stacking interactions in biological targets.
- Oxazepine Ring Modifications : The target’s 3,3-dimethyl-4-oxo group introduces rigidity and steric hindrance, contrasting with the 1-position substituents (e.g., phenyl, isopropyl, oxetane) in the compared compounds. For example, compound 13 ’s oxetane group may improve solubility but reduce metabolic stability .
In contrast, compound 13’s low yield (20%) suggests challenges in introducing the oxetane moiety .
Inferred SAR Trends: Steric Effects: Bulky groups (e.g., isopropyl in 25–26) correlate with higher synthetic yields, possibly due to stabilized transition states. The target’s 3,3-dimethyl group may similarly enhance synthetic predictability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
